1H NMR and 13C NMR of 4-Dodecylbenzoic acid
1H NMR and 13C NMR of 4-Dodecylbenzoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Dodecylbenzoic Acid
Introduction
4-Dodecylbenzoic acid is a long-chain alkyl-substituted aromatic carboxylic acid. Its amphiphilic nature, with a polar carboxylic acid head and a nonpolar twelve-carbon aliphatic tail, makes it a molecule of interest in materials science, particularly in the formation of self-assembled monolayers and liquid crystals. Given its specific substitution pattern, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its structural verification and purity assessment. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-dodecylbenzoic acid, intended for researchers, scientists, and professionals in drug development and materials science.
Core Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. The chemical environment of a nucleus influences its resonance frequency, providing detailed information about the molecular structure.
-
¹H NMR Spectroscopy : This technique provides information about the hydrogen atoms (protons) in a molecule. Key parameters include:
-
Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton.[1] Electronegative atoms and aromatic rings tend to "deshield" nearby protons, shifting their signals downfield (to higher ppm values).[1]
-
Integration : The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting) : The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring, non-equivalent protons.
-
-
¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of a molecule. In standard broadband-decoupled spectra, each unique carbon atom gives a single peak, simplifying the spectrum. The chemical shift of each carbon provides insight into its bonding and electronic environment.[2]
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
Step-by-Step Sample Preparation
-
Sample Weighing : Accurately weigh approximately 5-10 mg of 4-dodecylbenzoic acid.
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[3] However, for carboxylic acids, dimerization through hydrogen bonding can lead to broad hydroxyl proton signals. Solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can disrupt this dimerization, resulting in a sharper carboxylic acid proton signal.
-
Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for chemical shifts.[3][4]
-
Homogenization : Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is crucial for acquiring high-resolution spectra.
Data Acquisition Parameters
NMR spectra are typically acquired on high-field spectrometers.[5][6] The following are typical parameters for a 400 MHz spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse (zg30) | Standard single pulse with proton decoupling (zgpg30) |
| Number of Scans | 8-16 | 64-1024 (or more, depending on concentration) |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
¹H NMR Spectral Analysis of 4-Dodecylbenzoic Acid
The ¹H NMR spectrum of 4-dodecylbenzoic acid can be divided into four distinct regions: the carboxylic acid proton, the aromatic protons, the benzylic protons, and the aliphatic chain protons.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=10, labelloc="t", label="Molecular Structure of 4-Dodecylbenzoic Acid with Proton Labeling"]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Define nodes for atoms C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.5,0.8!"]; O2 [label="OH", pos="0.5,0.8!"]; Ha [label="H", pos="0.8,1.2!", fontcolor="#EA4335"];
C2 [label="C", pos="0,-1.5!"]; C3 [label="C", pos="-1,-2.2!"]; C4 [label="C", pos="-1,-3.7!"]; C5 [label="C", pos="0,-4.4!"]; C6 [label="C", pos="1,-3.7!"]; C7 [label="C", pos="1,-2.2!"];
Hb [label="H", pos="-1.8,-1.7!", fontcolor="#4285F4"]; Hc [label="H", pos="-1.8,-4.2!", fontcolor="#34A853"]; Hc2 [label="H", pos="1.8,-4.2!", fontcolor="#34A853"]; Hb2 [label="H", pos="1.8,-1.7!", fontcolor="#4285F4"];
C8 [label="CH₂", pos="0,-5.9!"]; Hd [label="H", pos="-0.5,-6.3!", fontcolor="#FBBC05"]; Hd2 [label="H", pos="0.5,-6.3!", fontcolor="#FBBC05"];
C9 [label="CH₂", pos="0,-7.4!"]; He [label="H", pos="-0.5,-7.8!", fontcolor="#5F6368"]; He2 [label="H", pos="0.5,-7.8!", fontcolor="#5F6368"];
CH2_bulk [label="(CH₂)₉", pos="0,-8.9!"]; Hf [label="H", pos="-0.5,-9.3!", fontcolor="#202124"];
C10 [label="CH₃", pos="0,-10.4!"]; Hg [label="H", pos="-0.5,-10.8!", fontcolor="#EA4335"];
// Define edges for bonds C1 -- O1 [len=1.0]; C1 -- O2 [len=1.0]; O2 -- Ha [len=0.8]; C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C2 [len=1.5];
C3 -- Hb [len=1.0]; C4 -- Hc [len=1.0]; C6 -- Hc2 [len=1.0]; C7 -- Hb2 [len=1.0];
C5 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- CH2_bulk [len=1.5]; CH2_bulk -- C10 [len=1.5]; } Caption: Labeled protons on 4-dodecylbenzoic acid.
Predicted ¹H NMR Data
| Label | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ | Carboxylic Acid (-COOH) | 10-12 | Broad Singlet | 1H |
| Hₑ | Aromatic (ortho to -COOH) | ~8.0 | Doublet | 2H |
| H | Aromatic (ortho to -C₁₂H₂₅) | ~7.3 | Doublet | 2H |
| H | Benzylic (-CH₂-) | ~2.7 | Triplet | 2H |
| H | Methylene (-CH₂-) | ~1.6 | Multiplet | 2H |
| H | Methylene (-(CH₂)₉-) | ~1.3 | Broad | 18H |
| H | Methyl (-CH₃) | ~0.9 | Triplet | 3H |
-
Carboxylic Acid Proton (Hₐ) : This proton is highly deshielded and appears as a broad singlet in the 10-12 ppm region.[7][8][9] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a drop of D₂O, a classic confirmatory test for exchangeable protons.[9]
-
Aromatic Protons (Hₑ, H) : The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group (Hₑ) are more deshielded and appear further downfield (around 8.0 ppm) compared to the protons ortho to the electron-donating alkyl group (H) (around 7.3 ppm).[5]
-
Alkyl Chain Protons (H-H) :
-
The benzylic protons (H) , being adjacent to the aromatic ring, are deshielded to around 2.7 ppm and appear as a triplet due to coupling with the neighboring methylene group.[10]
-
The terminal methyl protons (H) appear as a triplet around 0.9 ppm, characteristic of a methyl group at the end of a long alkyl chain.
-
The remaining ten methylene groups (H, H) of the dodecyl chain are not all chemically equivalent, but their signals overlap significantly, creating a large, broad multiplet centered around 1.3 ppm. The methylene group beta to the ring (H) may be resolved as a separate multiplet around 1.6 ppm.
-
¹³C NMR Spectral Analysis of 4-Dodecylbenzoic Acid
The broadband proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 4-dodecylbenzoic acid, we expect to see signals for the carbonyl carbon, four distinct aromatic carbons (due to symmetry), and twelve distinct aliphatic carbons.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=10, labelloc="t", label="Molecular Structure of 4-Dodecylbenzoic Acid with Carbon Labeling"]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Define nodes for atoms C1 [label="C₁", pos="0,0!", fontcolor="#EA4335"]; O1 [label="O", pos="-0.5,0.8!"]; O2 [label="OH", pos="0.5,0.8!"];
C2 [label="C₂", pos="0,-1.5!", fontcolor="#4285F4"]; C3 [label="C₃", pos="-1,-2.2!", fontcolor="#34A853"]; C4 [label="C₄", pos="-1,-3.7!", fontcolor="#FBBC05"]; C5 [label="C₅", pos="0,-4.4!", fontcolor="#5F6368"]; C6 [label="C₆", pos="1,-3.7!", fontcolor="#FBBC05"]; C7 [label="C₇", pos="1,-2.2!", fontcolor="#34A853"];
C8 [label="C₈", pos="0,-5.9!", fontcolor="#202124"]; C9_to_C18 [label="C₉-C₁₈", pos="0,-7.4!"]; C19 [label="C₁₉", pos="0,-8.9!"];
// Define edges for bonds C1 -- O1 [len=1.0]; C1 -- O2 [len=1.0]; C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C2 [len=1.5];
C5 -- C8 [len=1.5]; C8 -- C9_to_C18 [len=1.5]; C9_to_C18 -- C19 [len=1.5]; } Caption: Labeled carbons on 4-dodecylbenzoic acid.
Predicted ¹³C NMR Data
| Label | Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C₁ | Carbonyl (-COOH) | 165-185 |
| C₅ | Aromatic (C-Alkyl) | ~145 |
| C₃, C₇ | Aromatic (CH) | ~129 |
| C₄, C₆ | Aromatic (CH) | ~128 |
| C₂ | Aromatic (C-COOH) | ~127 |
| C₈ | Benzylic (-CH₂-) | ~35 |
| C₉-C₁₈ | Aliphatic (-CH₂-) | 22-32 |
| C₁₉ | Methyl (-CH₃) | ~14 |
-
Carbonyl Carbon (C₁) : The carbon of the carboxylic acid group is significantly deshielded and appears in the 165-185 ppm region.[7][9][11]
-
Aromatic Carbons (C₂-C₇) : Due to the para-substitution, there are four distinct signals for the six aromatic carbons. The two quaternary carbons (C₂ and C₅), which are not attached to any protons, will typically show weaker signals. The carbon attached to the alkyl group (C₅) will be downfield relative to the other aromatic carbons, while the protonated carbons will appear in the typical aromatic region of 125-130 ppm.[3]
-
Alkyl Chain Carbons (C₈-C₁₉) : The carbons of the long dodecyl chain will appear in the aliphatic region of the spectrum (10-40 ppm). The benzylic carbon (C₈) will be the most downfield of this group. The signals for the central methylene carbons of the chain will be very close in chemical shift, often appearing as a dense cluster of peaks around 29-30 ppm. The terminal methyl carbon (C₁₉) is the most shielded and will appear furthest upfield, around 14 ppm.
Advanced NMR Techniques for Structural Confirmation
While 1D NMR is often sufficient for structural confirmation of a known compound, 2D NMR techniques can provide unambiguous assignments, especially for complex molecules.
-
COSY (Correlation Spectroscopy) : This experiment shows correlations between coupled protons. For 4-dodecylbenzoic acid, it would clearly show the coupling between the aromatic doublets and the coupling cascade down the alkyl chain, confirming connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal (e.g., H₈) to its corresponding carbon signal (C₈).
Conclusion
The ¹H and ¹³C NMR spectra of 4-dodecylbenzoic acid provide a comprehensive structural fingerprint of the molecule. The characteristic signals for the carboxylic acid, the para-substituted aromatic ring, and the long aliphatic chain are all readily identifiable. By understanding the principles of chemical shift, integration, and coupling, researchers can confidently verify the structure and assess the purity of this and similar molecules, ensuring the integrity of their scientific investigations.
References
-
JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
SciELO. (2024). Article. Retrieved from [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. scielo.br [scielo.br]
- 7. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
